2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14647599
InChI: InChI=1S/C15H9BrClNO5/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17)13(7-10)18(21)22/h1-7H,8H2
SMILES:
Molecular Formula: C15H9BrClNO5
Molecular Weight: 398.59 g/mol

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate

CAS No.:

Cat. No.: VC14647599

Molecular Formula: C15H9BrClNO5

Molecular Weight: 398.59 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate -

Specification

Molecular Formula C15H9BrClNO5
Molecular Weight 398.59 g/mol
IUPAC Name [2-(4-bromophenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate
Standard InChI InChI=1S/C15H9BrClNO5/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17)13(7-10)18(21)22/h1-7H,8H2
Standard InChI Key AJMSTJBSRYWFKU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Introduction

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a chloro group, and a nitro group. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its potential applications and unique chemical properties.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. A common method includes the reaction between 4-bromobenzoic acid derivatives and chloroacetic acid in the presence of dimethylformamide (DMF) as a solvent. This process yields high purity products suitable for further characterization and application.

Synthesis Steps:

  • Starting Materials: 4-Bromobenzoic acid derivatives and chloroacetic acid.

  • Solvent: Dimethylformamide (DMF).

  • Reaction Conditions: Typically conducted at room temperature or under mild heating.

Potential Applications

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate has diverse applications in chemistry, biology, and medicine. Its unique structure, featuring halogen, nitro, and chloro groups within a benzoate framework, may confer distinct properties compared to other benzoate esters. This makes it an interesting candidate for further research in medicinal chemistry and related fields.

Potential Research Areas:

  • Medicinal Chemistry: Interaction studies with biological molecules such as proteins or nucleic acids.

  • Materials Science: Development of new materials with specific properties.

Chemical Reactions and Stability

The compound undergoes several significant chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. It is stable under standard laboratory conditions but requires careful handling due to its reactivity.

Chemical Reactions:

  • Nucleophilic Substitution: Replacement of functional groups by nucleophiles.

  • Reduction: Reduction of nitro or other reducible groups.

  • Hydrolysis: Cleavage of the ester bond under aqueous conditions.

Research Findings and Future Directions

Research on 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is focused on understanding its interactions with biological targets, which is crucial for assessing its potential therapeutic effects or toxicological profiles. The compound's mechanism of action primarily involves interactions with enzymes, where the presence of functional groups allows for specific binding interactions that can inhibit or modify enzyme activity.

Future Research Directions:

  • Biological Activity Studies: Investigating its effects on biological systems.

  • Derivative Synthesis: Creating derivatives with potential biological or pharmacological activities.

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